3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)12-14-13-10-6-7-11(18)15-16(10)12/h2-7H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYSKLPBQXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyridazine in the presence of a base, followed by the introduction of a thiol group at the 6-position through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Triazolo[4,3-b]pyridazine Derivatives
- 4f (3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine) Structure: A hydrazone-linked 4-methylbenzylidene group replaces the thiol at position 5. Properties: Increased molecular weight (358.41 g/mol) and lipophilicity due to the benzylidene group. Synthesis: Prepared via condensation of 3-(4-methoxyphenyl)-6-hydrazinyltriazolo-pyridazine with 4-methylbenzaldehyde under reflux .
- 4g (4-((2-(3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol) Structure: Features a phenolic hydroxyl group instead of a thiol. IR data confirm O-H stretching at 3491 cm⁻¹ .
2.1.2. Pyrrolo-Thiazolo-Pyrimidine-Triazole Hybrids
- Compound 6 (3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one) Structure: A more complex fused system with pyrrolo-thiazolo-pyrimidine and triazolo-thiadiazine moieties. NMR data confirm aromatic proton environments distinct from simpler triazolo-pyridazines .
2.1.3. Triazolo-Thiadiazole Derivatives
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structure: Incorporates pyrazole and thiadiazole rings. The thiadiazole ring enhances electrophilicity, improving target interaction .
Pharmacological and Binding Properties
- Target Compound : Binds to PEF(S) allosteric sites, displacing TNS (a fluorescent probe) in vitro. Its thiol group may interact with cysteine residues in binding pockets .
- 4f/4g : Exhibit calpain-1 inhibition, with IC₅₀ values ~10 μM, attributed to hydrazone flexibility and aromatic substituents .
- Triazolo-Thiadiazoles: Antifungal activity against Candida albicans (MIC: 8–16 μg/mL) due to lanosterol demethylase inhibition .
Chemical Space and ADME-Tox Profiles
- MDS Plot Analysis : The target compound occupies a distinct region in chemical space compared to sulphonamides and alkoxyethoxy derivatives, suggesting unique binding modes .
Data Table: Comparative Analysis of Key Compounds
| Parameter | Target Compound | 4f | Compound 6 | Triazolo-Thiadiazoles |
|---|---|---|---|---|
| Molecular Weight | 258.30 | 358.41 | 568.62 | 340–380 (varies by R) |
| Solubility | Low (lipophilic) | Moderate (benzylidene) | Very low (fused rings) | Moderate (thiadiazole) |
| Key Functional Group | -SH | -N=CH-C₆H₄-CH₃ | -CONH-thiadiazinone | -S-C=N-thiadiazole |
| Bioactivity | PEF(S) binding | Calpain-1 inhibition | Undisclosed | Antifungal |
| Synthetic Yield | 70–75% | 72% | 65% | 60–68% |
| Reference |
Biological Activity
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. The following sections will explore its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyridazine structure, with a methoxyphenyl group at the 3-position and a thiol group at the 6-position. The synthesis typically involves the cyclization of 4-methoxyphenylhydrazine with 3-chloropyridazine under basic conditions, followed by the introduction of the thiol group through nucleophilic substitution.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a closely related compound (4q) demonstrated potent activity against gastric adenocarcinoma SGC-7901, lung adenocarcinoma A549, and fibrosarcoma HT-1080 cell lines with IC50 values ranging from 0.008 to 0.014 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cell mitosis. Immunostaining assays have shown that these compounds disrupt microtubule dynamics significantly .
The primary mechanism by which this compound exerts its biological effects is through interaction with tubulin. By binding to the colchicine site on microtubules, it prevents proper microtubule formation and function during mitosis. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells .
Case Studies
A notable study involved the synthesis and evaluation of various triazolo[4,3-b]pyridazine derivatives where one compound (designated as 4q ) was highlighted for its exceptional activity against multiple cancer cell lines. In vitro experiments confirmed its ability to inhibit tubulin polymerization effectively .
Q & A
Basic: What are the key synthetic pathways for 3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol, and how can reaction yields be optimized?
The synthesis typically involves multi-step heterocyclic condensation. A common route starts with the reaction of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride (NaH) in toluene to form intermediate pyrazole derivatives. Subsequent cyclization with hydrazine hydrate yields the triazole-pyridazine core. Thiolation at the 6-position is achieved using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under inert conditions. Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of NaH for deprotonation) and monitoring via TLC/HPLC to isolate intermediates . Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (60–80°C for cyclization) are critical .
Basic: What analytical techniques are recommended for structural characterization of this compound and its intermediates?
Structural confirmation relies on:
- 1H NMR : To identify aromatic protons (δ 7.2–8.1 ppm for pyridazine) and methoxy groups (δ 3.8–3.9 ppm).
- IR spectroscopy : Detection of thiol (-SH) stretches (~2550 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
- Elemental analysis : Validate C, H, N, S content (e.g., C: 54.3%, N: 24.1% theoretical for C₁₃H₁₁N₅OS).
- HPLC-MS : Purity assessment (>95%) and molecular ion identification (m/z 285.3 for [M+H]⁺) .
Single-crystal X-ray diffraction (e.g., R-factor < 0.05) resolves bond angles and planarity of the triazole-pyridazine system .
Advanced: How can researchers evaluate the biological activity of this compound, and what assay models are most relevant?
- Antifungal assays : Test against Candida albicans via broth microdilution (MIC ≤ 16 µg/mL). Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinity to heme cofactors .
- Anticancer screening : Use MTT assays on HepG2 cells (IC₅₀ < 50 µM). Compare with doxorubicin controls.
- Antimicrobial disk diffusion : Zone of inhibition ≥ 15 mm against S. aureus .
Advanced: How should contradictory data in pharmacological studies be addressed?
Contradictions (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor solubility or metabolic instability. Mitigation strategies:
- Physicochemical profiling : LogP (≥3.5) and aqueous solubility (<10 µg/mL) via shake-flask method.
- Prodrug derivatization : Acetylate the thiol group to enhance bioavailability .
- Metabolic stability assays : Use liver microsomes (e.g., t₁/₂ < 30 min indicates CYP450 susceptibility) .
Advanced: What challenges arise in scaling up the synthesis, and how can they be resolved?
- Side reactions : Thiol oxidation during purification. Use argon atmospheres and EDTA-stabilized buffers.
- Low yields in cyclization : Optimize microwave-assisted synthesis (100°C, 30 min) for 20% yield improvement .
- Byproduct formation : Employ column chromatography (silica gel, 20:1 hexane/EtOAc) to remove unreacted pyrazole precursors .
Advanced: How do substituent modifications (e.g., R-groups at position 6) affect structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -Cl, -SO₂Ph): Enhance antifungal activity by 2–4-fold (MIC 8 µg/mL vs. 16 µg/mL for -H).
- Methoxy variations : 4-OCH₃ (vs. 2-OCH₃) improves π-stacking with PDE4A (ΔG = -9.2 kcal/mol in docking) .
- Thiol vs. methylthio (-SMe) : Thiol derivatives show 3× higher cytotoxicity due to H-bonding with target enzymes .
Basic: What are the stability and storage recommendations for this compound?
- Light sensitivity : Store in amber vials at -20°C.
- Oxidation prevention : Add 1% BHT (butylated hydroxytoluene) to DMSO stock solutions.
- Degradation signs : Discoloration (yellow to brown) indicates thiol oxidation; confirm via TLC (Rf shift from 0.4 to 0.7) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
The thiol group acts as a soft nucleophile. In SNAr reactions:
- Electrophilic partners : React with α-bromoacetophenones (k = 0.15 M⁻¹s⁻¹ in DMF).
- Base dependency : K₂CO₃ (2 eq.) enhances deprotonation without side reactions.
- Leaving group effects : Tosylates react 5× faster than chlorides due to better LG stability .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- Docking studies : Use AutoDock Vina to predict binding to PDE4 isoforms (e.g., ΔG = -10.1 kcal/mol for PDE4B vs. -7.2 for PDE7).
- QSAR models : Correlate Hammett σ values (σ = +0.78 for -NO₂) with antifungal activity (R² = 0.89) .
- MD simulations : Assess triazole ring flexibility (RMSD < 1.5 Å over 100 ns) to prioritize rigid analogs .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water (70:30) to yield needle-shaped crystals (mp 182–184°C).
- Flash chromatography : Silica gel with gradient elution (CH₂Cl₂ → 5% MeOH/CH₂Cl₂) removes unreacted amines.
- HPLC : C18 column (ACN/H₂O + 0.1% TFA) achieves >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
